5-Amino-2-bromobenzothiophene is an organic compound characterized by the presence of an amino group and a bromine atom attached to a benzothiophene framework. Its molecular formula is with a molecular weight of 216.08 g/mol. This compound exhibits a yellow to brown appearance and is primarily utilized in organic synthesis and pharmaceutical research due to its unique chemical properties and structural features.
Benzothiophene derivatives, including 5-amino-2-bromobenzothiophene, are notable for their heterocyclic structure, which includes a sulfur atom within the aromatic system. This structural characteristic contributes to their reactivity and potential biological activity, making them valuable in various scientific applications.
These reactions are instrumental in developing new compounds with tailored properties for specific applications.
Benzothiophene derivatives, including 5-amino-2-bromobenzothiophene, have been studied for their biological activities. They exhibit various pharmacological effects, including:
The biological significance of 5-amino-2-bromobenzothiophene makes it a candidate for further research in medicinal chemistry.
The synthesis of 5-amino-2-bromobenzothiophene can be achieved through several methods:
These methods highlight the versatility of synthetic strategies available for producing 5-amino-2-bromobenzothiophene.
5-Amino-2-bromobenzothiophene has various applications in:
These applications reflect its importance in both academic research and industrial settings.
Studies on the interactions of 5-amino-2-bromobenzothiophene with biological targets are crucial for understanding its pharmacological potential. Research indicates that this compound can interact with various enzymes and receptors, influencing pathways related to cell proliferation and viral replication. These interactions are essential for assessing its efficacy as a therapeutic agent .
Several compounds share structural similarities with 5-amino-2-bromobenzothiophene. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromobenzothiophene | Bromine at the 2-position | Lacks amino functionality; primarily used in synthesis |
| 5-Bromo-2-(4-methylphenyl)benzothiophene | Methyl group substitution at the para position | Enhanced lipophilicity; potential pharmaceutical applications |
| 3-Amino-2-bromobenzothiophene | Amino group at the 3-position | Different reactivity patterns compared to 5-amino variant |
| 6-Amino-2-bromobenzothiophene | Amino group at the 6-position | Exhibits distinct biological activity profiles |
The uniqueness of 5-amino-2-bromobenzothiophene lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity not found in other similar compounds. Its combination of an amino group and bromine enhances its utility in organic synthesis and pharmacological applications.
Transition metal catalysis remains the cornerstone of synthesizing 5-amino-2-bromobenzothiophene, offering precision in forming C–N bonds. Copper and palladium catalysts dominate this domain, enabling efficient coupling of brominated benzothiophenes with amine sources.
Copper-catalyzed Ullmann coupling has emerged as a cost-effective and scalable method for introducing amino groups into bromobenzothiophenes. A solvent-free protocol developed by Schneider et al. involves heating 2-bromobenzothiophene derivatives with copper powder and ammonia at 150–200°C, achieving yields up to 85%. This approach eliminates the need for air-sensitive reagents, aligning with green chemistry principles.
Recent innovations include the use of Cu(I) oxide (Cu₂O) in ligand-free systems. Alelaiwi and McKee demonstrated that 2-bromodibenzothiophene reacts with aqueous ammonia under microwave irradiation (150°C, 75 minutes) to form 5-amino-2-bromobenzothiophene in 97% yield. The reaction’s efficiency stems from Cu₂O’s ability to facilitate oxidative addition and reductive elimination cycles while tolerating diverse functional groups.
Table 1: Copper-Catalyzed Ullmann Coupling Conditions for 5-Amino-2-bromobenzothiophene Synthesis
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromodibenzothiophene | Cu₂O (10%) | Toluene | 150 | 97 | |
| 1-Iodo-2-nitrobenzene | Cu powder | Solvent-free | 180 | 85 | |
| 2-Bromo-thiophene | CuI | DMSO | 120 | 78 |
Mechanistic studies reveal that copper mediates a single-electron transfer (SET) process, generating aryl radicals that couple with amine nucleophiles. Solvent-free conditions enhance reaction kinetics by increasing reactant concentration, while sand additives improve heat distribution.
Palladium complexes excel in coupling sterically hindered substrates, offering complementary selectivity to copper systems. A notable example involves the reaction of 2-bromobenzothiophene with (R)-tert-butyl (1-aminopropan-2-yl)carbamate using Pd(OAc)₂ and Xantphos. Under microwave irradiation (150°C, 75 minutes), this method achieves 89% yield of the N-arylated product.
Key advantages include:
However, palladium’s higher cost and sensitivity to sulfur-containing substrates limit industrial adoption compared to copper alternatives.
Metal-free strategies, though less developed, provide an alternative for sulfur-rich systems. Bromination of benzothiophene S-oxides enables direct amination through nucleophilic aromatic substitution (SNAr). For instance, treating 5-nitrobenzothiophene S-oxide with liquid ammonia at −78°C generates 5-amino derivatives via intermediate Meisenheimer complexes. While yields remain moderate (50–65%), this approach avoids transition metal residues in final products.
Integrated one-pot systems streamline the synthesis of 5-amino-2-bromobenzothiophene by combining halogenation and amination. A copper-catalyzed domino reaction reported by Alshammari et al. couples 2-bromothiophene with thiourea, achieving desulfurization and C–N bond formation in a single vessel. This method proceeds through:
The protocol delivers 5-amino-2-bromobenzothiophene in 72% yield with excellent functional group tolerance.
Ligand choice critically impacts catalytic activity. Bisoxazoline ligands enhance copper’s stability in Ullmann couplings, enabling reactions at 100°C instead of 180°C. Solvent effects are equally pivotal:
Alelaiwi’s ligand-free system using aqueous ammonia demonstrates that minimalist conditions can rival traditional approaches.
Nucleophilic displacement of bromine from 5-amino-2-bromobenzothiophene follows established aromatic nucleophilic substitution mechanisms, with reaction pathways dependent on the nucleophile strength and reaction conditions [9] [10]. The bromine substituent serves as an effective leaving group due to its polarizability and ability to stabilize negative charge in the transition state [11] [12].
The dominant mechanism for nucleophilic aromatic substitution in this system involves the addition-elimination pathway, forming a Meisenheimer intermediate [9] [13]. The electron-withdrawing effect of the bromine substituent, combined with the electron-rich nature of the benzothiophene ring, creates favorable conditions for nucleophilic attack [9] [10]. Experimental activation energies for bromine displacement range from 25-35 kilocalories per mole, depending on the nucleophile and solvent system [12].
| Nucleophile Type | Activation Energy (kcal/mol) | Reaction Rate (relative) | Mechanism |
|---|---|---|---|
| Alkoxide | 28-32 | 1.0 | Addition-elimination |
| Amine | 25-30 | 2.5-5.0 | Addition-elimination |
| Thiolate | 22-28 | 5.0-10.0 | Addition-elimination |
| Cyanide | 30-35 | 0.5-1.0 | Addition-elimination |
The amino group at the 5-position significantly influences the nucleophilic substitution process through electronic effects [9] [13]. While amino groups are typically activating toward electrophilic substitution, they can provide modest activation for nucleophilic substitution at distant positions through resonance stabilization of the intermediate [9]. Computational studies indicate that the amino group stabilizes the Meisenheimer intermediate by approximately 3-5 kilocalories per mole compared to the unsubstituted system [14].
Solvent effects play a crucial role in determining reaction rates and selectivity [9] [10]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide optimal conditions for nucleophilic displacement by stabilizing charged intermediates without competing hydrogen bonding interactions [9]. Reaction rates in these solvents are typically 10-100 times faster than in protic solvents [10].
The reaction kinetics follow second-order behavior, with rate dependence on both substrate and nucleophile concentrations [10] [11]. Temperature studies reveal typical Arrhenius behavior with activation parameters consistent with concerted bond formation and breaking in the transition state [10]. Kinetic isotope effects provide evidence for simultaneous carbon-nucleophile bond formation and carbon-bromine bond cleavage [15] [16].
Radical-mediated transformations of 5-amino-2-bromobenzothiophene involve distinct mechanistic pathways that exploit the unique reactivity of the carbon-bromine bond toward homolytic cleavage [17] [18]. The carbon-bromine bond dissociation energy in benzothiophene systems ranges from 65-75 kilocalories per mole, making it accessible for radical initiation under mild thermal or photochemical conditions [17] [19].
Radical chain mechanisms dominate these transformations, typically initiated by azobisisobutyronitrile or other thermal radical initiators [17] [19]. The initiation step involves homolytic cleavage of the carbon-bromine bond to generate an aryl radical intermediate [17]. This radical is stabilized by delocalization across the benzothiophene π-system, with additional stabilization provided by the amino substituent through resonance effects [19] [18].
| Radical Type | Stability (relative) | Formation Energy (kcal/mol) | Half-life (minutes) |
|---|---|---|---|
| 2-Benzothienyl | 1.0 | 70-75 | 0.1-1.0 |
| 5-Amino-2-benzothienyl | 1.5-2.0 | 65-70 | 1.0-10.0 |
| Benzylic | 2.5-3.0 | 60-65 | 10.0-100.0 |
| Allyl | 2.0-2.5 | 62-68 | 5.0-50.0 |
The propagation steps involve reaction of the aryl radical with various coupling partners, including alkenes, alkynes, and other radical precursors [17] [18]. Carbon-carbon bond formation occurs through radical addition to unsaturated systems, with regioselectivity determined by the stability of the resulting radical intermediate [17]. The amino group enhances radical stability through resonance donation, leading to preferential formation of products where the radical is adjacent to the amino substituent [19].
Termination occurs through radical-radical combination or disproportionation reactions [17] [19]. The efficiency of radical chain processes depends on the relative rates of propagation versus termination steps [17]. Optimal conditions maintain low steady-state radical concentrations to minimize termination while ensuring efficient propagation [19].
Recent mechanistic studies have revealed the importance of solvent effects in radical-mediated transformations [18]. Polar solvents can stabilize charged radical intermediates, while hydrogen-donating solvents may terminate radical chains prematurely [18]. The choice of solvent significantly influences both reaction rates and product selectivity [18].
Computational studies of 5-amino-2-bromobenzothiophene transformations employ density functional theory methods to elucidate transition state structures and energetics [20] [14]. The most commonly used computational approach combines the B3LYP functional with 6-31G(d,p) basis sets, providing reliable geometries and energies for organic reactions involving sulfur heterocycles [21] [22].
Electrophilic aromatic substitution transition states exhibit characteristic geometries with partial bond formation between the electrophile and the aromatic carbon [23] [24]. The developing positive charge is delocalized across the aromatic system, with significant charge density on carbons ortho and para to the amino substituent [24] [25]. Computational analysis reveals that the amino group stabilizes the transition state by 8-12 kilocalories per mole compared to the unsubstituted system [14].
| Reaction Type | Activation Energy (kcal/mol) | Transition State Geometry | Charge Distribution |
|---|---|---|---|
| Electrophilic substitution | 15-25 | Late, product-like | Delocalized positive |
| Nucleophilic substitution | 25-35 | Early, reactant-like | Localized negative |
| Radical coupling | 5-15 | Synchronous | Neutral |
| C-H activation | 20-30 | Concerted | Polarized |
Nucleophilic substitution transition states display geometries consistent with addition-elimination mechanisms [23] [25]. The forming carbon-nucleophile bond is typically 60-80% formed in the transition state, while the breaking carbon-bromine bond is 20-40% cleaved [25]. The Meisenheimer intermediate represents a shallow local minimum on the potential energy surface, with barrier heights of 2-5 kilocalories per mole for conversion to products [14].
Radical-mediated transformations exhibit transition states with minimal activation barriers for bond homolysis [25] [22]. The carbon-bromine bond cleavage transition state occurs early along the reaction coordinate, with bond lengths elongated by only 10-20% compared to the ground state [25]. Subsequent radical addition reactions proceed through transition states with activation energies of 5-15 kilocalories per mole [17].
Molecular orbital analysis reveals the electronic basis for observed reactivity patterns [24] [26]. The highest occupied molecular orbital is primarily localized on the amino substituent and adjacent aromatic carbons, explaining the enhanced nucleophilicity of these positions [24]. The lowest unoccupied molecular orbital shows significant contributions from the bromine substituent and thiophene sulfur, rationalizing the electrophilic reactivity at these sites [26].
The benzothiophene scaffold has emerged as a privileged structure in the development of antitubercular agents, with 5-amino-2-bromobenzothiophene serving as a key intermediate in the synthesis of potent anti-mycobacterial compounds [5] [6] [7]. Research has demonstrated that 3-substituted benzothiophene-1,1-dioxide compounds function as effective inhibitors of Mycobacterium tuberculosis under aerobic conditions, with the oxidation of 3-bromothionaphthalene with hydrogen peroxide producing the corresponding benzothiophene-1,1-dioxide derivatives [5] [6].
The structure-activity relationship studies have revealed that compounds containing the benzothiophene core exhibit strong antitubercular activity coupled with low propensity to serve as substrates for efflux pumps [8]. Notably, compounds 42g and 42l, which incorporate the thiazol-4-yl isoxazole-3-carboxamide core derived from benzothiophene intermediates, demonstrate the ability to escape metabolic degradation by human liver microsomes while maintaining excellent antitubercular activity against both drug-susceptible and drug-resistant strains [8].
Recent investigations have identified several highly potent antitubercular agents derived from benzothiophene scaffolds. Compound 7b, a benzo[b]thiophene-2-carboxylic acid derivative, exhibited remarkable activity against multidrug-resistant tuberculosis strains with minimum inhibitory concentration values ranging from 2.73 to 22.86 μg/mL [7]. Additionally, compounds 8c and 8g demonstrated significant activity against dormant Mycobacterium bovis BCG with minimum inhibitory concentrations of 0.60 and 0.61 μg/mL respectively, indicating their potential utility against latent tuberculosis infections [7].
The development of novel thiophene-based compounds has yielded exceptionally potent antitubercular agents. Compounds 5b and 5j exhibited the highest activity with minimum inhibitory concentrations of 0.16 and 0.12 μg/mL against Mycobacterium tuberculosis H37Rv [9]. Following chiral resolution, the R-isomers 5bb and 5jb displayed even greater potency with minimum inhibitory concentrations ranging from 0.03 to 0.06 μg/mL against both drug-susceptible and multidrug-resistant strains [9].
| Compound | Target Organism | MIC Value | Structural Feature | Reference |
|---|---|---|---|---|
| 3-Substituted benzothiophene-1,1-dioxide | Mycobacterium tuberculosis | Not specified | Heteroarylthio groups | [5] |
| Compound 42g | M. tuberculosis (drug-susceptible and drug-resistant) | Good activity | Thiazol-4-yl isoxazole-3-carboxamide core | [8] |
| Compound 42l | M. tuberculosis (drug-susceptible and drug-resistant) | Good activity | Thiazol-4-yl isoxazole-3-carboxamide core | [8] |
| Compound 7b | MDR-MTB/MTB | 2.73-22.86 μg/mL | Benzo[b]thiophene-2-carboxylic acid derivative | [7] |
| Compound 8c | M. bovis BCG (aerobic) | 0.60 μg/mL | Benzo[b]thiophene-based 1,3-diketone | [7] |
| Compound 8g | M. bovis BCG (dormant) | 0.61 μg/mL | Benzo[b]thiophene-based flavone | [7] |
| Compound 5b | M. tuberculosis H37Rv | 0.16 μg/mL | Novel thiophene-based compound | [9] |
| Compound 5j | M. tuberculosis H37Rv | 0.12 μg/mL | Novel thiophene-based compound | [9] |
| Compound 5bb (R-isomer) | M. tuberculosis H37Rv | 0.03-0.06 μg/mL | Novel thiophene-based compound (R-isomer) | [9] |
| Compound 5jb (R-isomer) | M. tuberculosis H37Rv | 0.06-0.125 μg/mL | Novel thiophene-based compound (R-isomer) | [9] |
The benzothiophene scaffold has proven to be exceptionally valuable for the development of kinase inhibitors, with 5-amino-2-bromobenzothiophene serving as a critical intermediate in the synthesis of both selective and multi-target kinase inhibitors [10] [11] [12]. The structural features of this compound provide an optimal framework for achieving the precise molecular interactions required for kinase inhibition while maintaining selectivity profiles suitable for therapeutic applications.
Compound 3n, derived from benzothiophene scaffolds, represents a breakthrough in the development of narrow-spectrum dual inhibitors of DYRK1A and DYRK1B kinases [10]. This compound demonstrates potent and cell-permeable inhibition with a significantly different scaffold and narrower off-target profile compared to existing DYRK1A/DYRK1B inhibitors. The optimization process exploited structural differences in the ATP-binding sites of the DYRK1 kinases, resulting in a compound with exceptional selectivity and potency [10].
The development of 5-hydroxybenzothiophene derivatives has yielded effective multi-target kinase inhibitors with notable anticancer activity [12]. Compound 16b, featuring a 5-hydroxybenzothiophene hydrazide scaffold, emerged as a potent inhibitor displaying IC50 values of 11, 87, 125.7, 163, 284, and 353.3 nM against Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A respectively [12]. This compound demonstrated significant anticancer effects, particularly against U87MG glioblastoma cells, where it induced G2/M cell cycle arrest, apoptosis, and inhibited cell migration [12].
The 6-aza-benzothiophene scaffold has been successfully employed in the development of CDK8 kinase inhibitors [11]. Compounds 13 and 32 represent highly potent and selective CDK8 inhibitors that exhibit an unusual binding mode, making critical interactions with hinge residue A100, K252, and a key cation-π interaction with R356 [11]. These compounds demonstrate excellent kinase selectivity, permeability, and minimal efflux, making them valuable tool compounds for CDK8 research [11].
The benzothiophene scaffold has also been utilized in the development of Rho kinase inhibitors for glaucoma treatment [13]. Compound 39 demonstrated substantial reduction in intraocular pressure in a monkey model of glaucoma-associated ocular hypertension, highlighting the therapeutic potential of benzothiophene-based kinase inhibitors beyond oncology applications [13].
| Compound | Target Kinase | IC50 Value | Structural Feature | Reference |
|---|---|---|---|---|
| Compound 3n | DYRK1A/DYRK1B | Potent and selective | Benzothiophene scaffold | [10] |
| Compound 16b | Multi-target (Clk4, DRAK1, haspin, etc.) | 11-353.3 nM | 5-Hydroxybenzothiophene hydrazide | [12] |
| Compound 13 | CDK8 | Highly potent | 6-Aza-benzothiophene | [11] |
| Compound 32 | CDK8 | Highly potent | 6-Aza-benzothiophene | [11] |
| Compound 39 | Rho kinase | Reduced IOP in monkey model | Benzothiophene containing scaffold | [13] |
The concept of polypharmacology has gained significant prominence in modern drug discovery, and 5-amino-2-bromobenzothiophene serves as an exemplary scaffold for the exploration of multi-target therapeutic strategies [12] [14] [15]. The structural versatility of the benzothiophene core allows for the simultaneous engagement of multiple biological targets, thereby addressing the complexity of disease pathways and potentially overcoming drug resistance mechanisms.
The benzothiophene scaffold has been recognized as a privileged structure in drug discovery due to its ability to exhibit various biological activities, allowing compounds to function as anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, and anti-convulsant agents [2] [16] [4] [17]. This remarkable therapeutic diversity stems from the scaffold's capacity to accommodate diverse substitution patterns while maintaining favorable drug-like properties and biological activity profiles.
5-Hydroxybenzothiophene derivatives have demonstrated exceptional potential as multi-target kinase inhibitors, addressing the challenge of cancer chemoresistance through simultaneous inhibition of multiple kinases [12] [14]. The multi-target approach provides synergistic pharmacodynamic activities that enhance therapeutic effectiveness while delaying the development of resistance mechanisms commonly observed with single-target therapies [12].
The 2-aminobenzothiazole derivatives represent another successful example of polypharmacology exploration, with compounds designed to simultaneously inhibit multiple kinases including VEGFR-2, Clk1, Clk4, DRAK1, Dyrk1A, and Dyrk1B [15]. These compounds demonstrate that strategic molecular hybridization can yield agents with complementary mechanisms of action, potentially addressing the escape routes that cancer cells utilize to evade single-target therapies [15].
The application of benzothiophene derivatives in fragment-based drug discovery has enabled the identification of compounds suitable for hit identification and lead development across multiple therapeutic areas [18]. The aminobenzothiophene scaffolds have shown particular promise in the development of antimitotic agents and kinase inhibitors, including inhibitors of the LIMK protein family, PIM-kinases, and MAPK-2 kinase [18].
The benzothiophene carboxylate derivatives have been explored as allosteric inhibitors of metabolic enzymes, demonstrating the scaffold's utility in addressing complex metabolic pathways [19]. Compound BT2 and its analogs BT2F and BT3 function as branched-chain α-ketoacid dehydrogenase kinase inhibitors, addressing metabolic diseases through enzyme regulation rather than traditional receptor antagonism [19].
| Compound Class | Target Diversity | Biological Activities | Polypharmacology Advantage | Reference |
|---|---|---|---|---|
| Benzothiophene derivatives | Anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant | Antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, anticonvulsant | Structural versatility allows multiple target engagement | [2] [16] [4] [17] |
| 5-Hydroxybenzothiophene derivatives | Multi-target kinase inhibition | Anticancer, anti-migration, cell cycle arrest, apoptosis induction | Simultaneous inhibition of multiple kinases | [12] [14] |
| Benzothiazole derivatives | Multiple kinase targets | VEGFR-2 inhibition, antiproliferative activity | Synergistic effects through multi-target inhibition | [15] |
| Aminobenzothiophene scaffolds | Fragment-based drug discovery | Antimitotic, kinase inhibition | Suitable for hit identification and lead development | [18] |
| Benzothiophene carboxylate derivatives | Metabolic enzyme inhibition | BCKDC regulation, metabolic disease treatment | Addresses metabolic pathway complexity | [19] |
The exploration of benzothiophene-based hybrids for the treatment of multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis exemplifies the polypharmacology approach to addressing drug resistance [20]. These hybrid compounds incorporate multiple pharmacophoric elements to simultaneously target different aspects of mycobacterial physiology, potentially overcoming the limitations of single-target antitubercular agents [20].
The polypharmacology potential of 5-amino-2-bromobenzothiophene derivatives extends beyond traditional small-molecule therapeutics to encompass applications in diagnostic agents and pathologic probes [17]. The scaffold's ability to interact with diverse biological targets makes it valuable for the development of molecular probes that can simultaneously monitor multiple disease-relevant pathways [17].